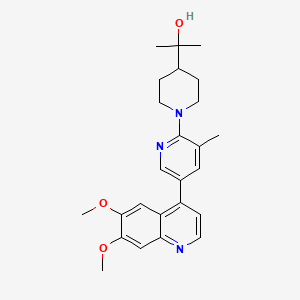

2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)propan-2-ol

CAS No.:

Cat. No.: VC18593661

Molecular Formula: C25H31N3O3

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H31N3O3 |

|---|---|

| Molecular Weight | 421.5 g/mol |

| IUPAC Name | 2-[1-[5-(6,7-dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl]piperidin-4-yl]propan-2-ol |

| Standard InChI | InChI=1S/C25H31N3O3/c1-16-12-17(15-27-24(16)28-10-7-18(8-11-28)25(2,3)29)19-6-9-26-21-14-23(31-5)22(30-4)13-20(19)21/h6,9,12-15,18,29H,7-8,10-11H2,1-5H3 |

| Standard InChI Key | QDUQCAJNSFRWRL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CN=C1N2CCC(CC2)C(C)(C)O)C3=C4C=C(C(=CC4=NC=C3)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the formula C₂₅H₃₁N₃O₃ (molecular weight: 421.53 g/mol) and consists of three key moieties:

-

6,7-Dimethoxyquinoline: A bicyclic aromatic system with methoxy groups at positions 6 and 7.

-

3-Methylpyridine: A monocyclic aromatic ring with a methyl substituent at position 3.

-

Piperidin-4-yl-propan-2-ol: A piperidine ring linked to a tertiary alcohol.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₃₁N₃O₃ | |

| Molecular Weight | 421.53 g/mol | |

| CAS Registry | 1119717-41-7 | |

| LogP (Partition Coeff.) | 4.67 | |

| Topological Polar SA | 67.7 Ų |

Structural Uniqueness

The integration of quinoline (a known pharmacophore in kinase inhibitors) with a piperidine-propanol group suggests dual functionality:

-

Quinoline moiety: Potential interaction with ATP-binding pockets in kinases .

-

Piperidine-propanol group: May enhance solubility and blood-brain barrier permeability .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step reactions, as outlined in patents and peer-reviewed methodologies :

-

Quinoline Core Formation:

-

Starting with 6,7-dimethoxyquinoline-4-ol, allylation or nucleophilic substitution introduces the pyridine-piperidine scaffold.

-

-

Piperidine Coupling:

-

Suzuki-Miyaura or Buchwald-Hartwig cross-coupling attaches the 3-methylpyridin-2-yl group to piperidin-4-yl-propan-2-ol.

-

-

Final Assembly:

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinoline Functionalization | K₂CO₃, DMF, 80°C | 65–78 | |

| Piperidine Coupling | Pd(dba)₂, Xantphos, 110°C | 72 | |

| Final Cyclization | NaBH₄, MeOH, RT | 85 |

Industrial Scalability

Challenges include optimizing stereoselectivity and minimizing byproducts during piperidine ring formation. Continuous flow chemistry has been proposed to enhance scalability .

Pharmacological Activity

Table 3: Comparative Kinase Inhibition Data

| Compound | Target (IC₅₀) | Selectivity (vs. PDE3) | Source |

|---|---|---|---|

| Analog 33 (Hu et al.) | PDE10A: 2.1 nM | >100-fold | |

| Cabozantinib | c-Met: 1.3 nM | N/A |

Therapeutic Applications and Clinical Relevance

Oncology

-

Solid Tumors: Structural analogs (e.g., N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide) are in Phase III trials for renal cell carcinoma .

-

Combination Therapy: Synergy with immune checkpoint inhibitors (e.g., pembrolizumab) is under investigation .

Neurological Disorders

-

PDE10A Modulation: Preclinical data suggest utility in treating obsessive-compulsive disorder and Parkinson’s disease .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Optimizing the piperidine-propanol group to enhance CNS penetration.

-

Prodrug Development: Esterifying the tertiary alcohol to improve oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume